molecular formula C6H15N3O B8462957 N-methyl-1-butylhydrazine-carboxamide

N-methyl-1-butylhydrazine-carboxamide

Cat. No.: B8462957
M. Wt: 145.20 g/mol
InChI Key: PSPYLOVWGDJJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-butylhydrazine-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of N-substituted hydrazine-carboxamide derivatives. These derivatives are recognized in scientific literature for their diverse chemotherapeutic potential, with various analogs being investigated for marked biological activities. These areas of investigation can include antiproliferative (anticancer), antifungal, and antibacterial applications . Researchers explore these compounds partly due to their molecular structure, which can allow for diverse hydrogen-bonding interactions, such as N–H···O and N–H···S, which can be significant for binding with biological targets . As with many specialized organic compounds, improving the aqueous solubility of such molecules is a key challenge in drug development. Advanced techniques like micronization through supercritical fluid technology or the creation of amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP) are areas of active research to enhance the dissolution rate and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) . This product is intended for research purposes such as method development, assay standard creation, and in vitro biological screening in a laboratory setting. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-amino-1-butyl-3-methylurea

InChI

InChI=1S/C6H15N3O/c1-3-4-5-9(7)6(10)8-2/h3-5,7H2,1-2H3,(H,8,10)

InChI Key

PSPYLOVWGDJJCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)NC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-1-butylhydrazine-carboxamide with analogous hydrazine-carboxamide derivatives, focusing on structural features, physical properties, and spectroscopic data.

Alkyl Chain Variations in N-Alkyl Hydrazine Carboxamides

Compounds with varying alkyl chain lengths and substituents demonstrate how structural modifications influence properties:

Compound Name Alkyl Chain Substituent(s) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound Butyl Methyl Not reported Not available -
N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide (2o) Pentadecyl Trifluoromethyl benzoyl 178.5–180.0 IR: 3300 (N-H), 1670 (C=O); NMR: δ 2.50 (t, CH₂)
N-Hexadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide (2p) Hexadecyl Trifluoromethyl benzoyl 185.0–187.0 IR: 3280 (N-H), 1665 (C=O); NMR: δ 1.25 (m, CH₂)
N-Butyl-2-(...)-hydrazine-1-carboxamide (7c) Butyl Cyclohexyl, p-tolyl Not reported ¹H NMR: δ 0.87 (t, CH₃), 3.62 (s, CH₂)

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., pentadecyl in 2o) increase molecular weight and lipophilicity, reflected in higher melting points (178–196°C) compared to shorter chains like butyl .
  • Substituent Effects : The trifluoromethyl benzoyl group in 2o–2q introduces strong electron-withdrawing effects, altering IR carbonyl stretches (1665–1670 cm⁻¹) compared to simpler alkyl groups .
Aromatic and Heterocyclic Modifications

Hydrazine carboxamides with aromatic or heterocyclic substituents exhibit distinct properties:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data Reference
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(4-fluorophenyl)hydrazine carboxamide (5f) Benzodioxol, imidazole, fluorophenyl 172–174 51 ¹H NMR: δ 7.20 (d, Ar-H); MS: m/z 421.1
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Fluorophenyl, quinazolinone 196.5–197.8 57.3 ¹H NMR: δ 8.10 (s, NH); MS: m/z 464.1261

Key Observations :

  • Heterocyclic Moieties: Imidazole (5f) and quinazolinone (A3) groups introduce hydrogen-bonding sites, influencing biological activity and solubility .
Functional Group Comparisons

Functional groups such as hydroxy or thioamide moieties further diversify properties:

Compound Name Functional Group Key Property Reference
2-(2-Hydroxyacetyl)-N-methylhydrazine-1-carboxamide Hydroxyacetyl Enhanced hydrogen bonding
N-Cyclohexyl-1-piperazinecarboxamide Piperazine ring Metal coordination (N,O-bidentate)
N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide Bromobenzoyl Electrophilic reactivity

Key Observations :

  • Hydroxy Groups : The hydroxyacetyl group in increases polarity, improving aqueous solubility.
  • Piperazine Rings : Piperazine-containing carboxamides (e.g., ) are versatile in metal-catalyzed reactions due to their chelating ability.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-1-butylhydrazine-carboxamide in laboratory settings?

The synthesis typically involves coupling reactions between substituted hydrazines and carboxamide precursors. For example:

  • Route 1 : Reacting N-methylhydrazine with a butyl-substituted acyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Route 2 : Employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between hydrazine derivatives and carboxylic acids . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) are critical to minimize side reactions. Purification often involves column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR signals for hydrazine NH protons (~δ 3.0–4.0 ppm) and carboxamide carbonyl groups (~δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for biological assays) using reverse-phase C18 columns and UV detection at 210–254 nm .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., N-H stretch at ~3200–3300 cm⁻¹, C=O stretch at ~1650–1700 cm⁻¹) .

Q. What are the typical chemical reactions that this compound undergoes, and under what conditions?

The compound participates in:

  • Oxidation : Reacts with KMnO4 or H2O2 under acidic conditions to form hydrazine oxides .
  • Reduction : LiAlH4 in anhydrous ether reduces the carboxamide group to a methylene amine .
  • Substitution : Nucleophilic displacement of the butyl group with amines or thiols under basic conditions (e.g., NaOH in ethanol) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Catalysis : Introduce palladium-based catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups selectively .
  • In-line Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers address contradictory data in biological activity studies of hydrazine-carboxamide derivatives?

Contradictions often arise from:

  • Assay Variability : Validate cytotoxicity results using orthogonal methods (e.g., MTT assay vs. ATP-based luminescence) .
  • Structural Analogues : Compare activity across derivatives (e.g., phenyl vs. pyridyl substitutions) to identify pharmacophore requirements .
  • Solubility Factors : Pre-treat compounds with DMSO or cyclodextrins to ensure uniform dispersion in biological media .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases) based on crystal structures .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .

Q. How do structural modifications at the hydrazine moiety affect the compound's reactivity and bioactivity?

  • Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce enzymatic hydrolysis but may hinder target binding .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) enhance oxidative stability but decrease nucleophilicity .
  • Bioisosteres : Replacing the carboxamide with a sulfonamide group improves metabolic stability without compromising affinity .

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